molecular formula C19H18BrN3O2S B305596 N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Katalognummer B305596
Molekulargewicht: 432.3 g/mol
InChI-Schlüssel: MDPUATGENLWQOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, also known as BPO-27, is a novel compound that has been synthesized and studied extensively in recent years. BPO-27 is a potential therapeutic agent due to its unique chemical structure and promising pharmacological properties.

Wirkmechanismus

N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in cells. N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has been shown to inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of redox signaling pathways in cells. N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has also been shown to inhibit the activity of the protein Hsp90, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has been shown to have a variety of biochemical and physiological effects. N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has also been shown to reduce the production of inflammatory cytokines in cells, which may contribute to its anti-inflammatory effects. N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has been shown to inhibit the growth of bacteria, which may contribute to its anti-bacterial effects.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of thioredoxin reductase and Hsp90, which makes it a valuable tool for studying these proteins. N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has also been shown to have low toxicity in cells, which makes it a safe compound to use in lab experiments. However, N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has some limitations for use in lab experiments. It is a relatively new compound, and its pharmacological properties are still being studied. N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is also a complex molecule, which may make it difficult to synthesize and purify.

Zukünftige Richtungen

For the study of N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide include the development of N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide as a therapeutic agent for cancer, the development of N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide as a diagnostic tool for cancer, and further studies to determine its safety and pharmacological properties.

Synthesemethoden

The synthesis of N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide involves a multi-step process that includes the reaction of 4-bromo-2-isopropylphenol with thionyl chloride to form 4-bromo-2-chloro-phenol. This intermediate is then reacted with 5-phenyl-1,3,4-oxadiazole-2-thiol in the presence of potassium carbonate to form N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide. The synthesis of N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has been optimized to improve the yield and purity of the compound.

Wissenschaftliche Forschungsanwendungen

N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-bacterial properties. N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has been studied in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and kill bacteria. N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has also been studied for its potential use as a diagnostic tool for cancer.

Eigenschaften

Produktname

N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Molekularformel

C19H18BrN3O2S

Molekulargewicht

432.3 g/mol

IUPAC-Name

N-(4-bromo-2-propan-2-ylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H18BrN3O2S/c1-12(2)15-10-14(20)8-9-16(15)21-17(24)11-26-19-23-22-18(25-19)13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,21,24)

InChI-Schlüssel

MDPUATGENLWQOY-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3

Kanonische SMILES

CC(C)C1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.